molecular formula C21H32BrNO5 B12544264 Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate CAS No. 668461-84-5

Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate

Cat. No.: B12544264
CAS No.: 668461-84-5
M. Wt: 458.4 g/mol
InChI Key: GLCOEAIOZRLCSG-UHFFFAOYSA-N
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Description

Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is a pyridine-2,6-dicarboxylate derivative featuring a 10-bromodecyloxy substituent at the 4-position of the pyridine ring. This compound is structurally characterized by:

  • Ester groups: Diethyl esters at the 2- and 6-positions, enhancing lipophilicity and influencing solubility .

Properties

CAS No.

668461-84-5

Molecular Formula

C21H32BrNO5

Molecular Weight

458.4 g/mol

IUPAC Name

diethyl 4-(10-bromodecoxy)pyridine-2,6-dicarboxylate

InChI

InChI=1S/C21H32BrNO5/c1-3-26-20(24)18-15-17(16-19(23-18)21(25)27-4-2)28-14-12-10-8-6-5-7-9-11-13-22/h15-16H,3-14H2,1-2H3

InChI Key

GLCOEAIOZRLCSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCCCCCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate typically involves the reaction of pyridine-2,6-dicarboxylic acid with 10-bromodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of thioacetate or amine derivatives.

    Oxidation: Conversion to pyridine-2,6-dicarboxylic acid.

    Reduction: Formation of diethyl 4-[(10-hydroxydecyl)oxy]pyridine-2,6-dicarboxylate.

Scientific Research Applications

Medicinal Chemistry

Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridine compounds exhibit antimicrobial properties. This compound is hypothesized to enhance the efficacy of existing antibiotics by modifying their pharmacokinetic profiles .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique brominated side chain can be utilized for further chemical modifications, leading to the development of novel materials or biologically active molecules.

  • Reactivity : The bromine atom in the structure allows for nucleophilic substitution reactions, which can be exploited in synthetic pathways to create more complex structures .

Material Science

Due to its unique chemical properties, this compound can be used in the development of advanced materials.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research into its use as a plasticizer or modifier in polymer formulations is ongoing .

Mechanism of Action

The mechanism of action of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and cellular membranes. The bromodecyloxy group allows the compound to penetrate lipid bilayers, while the pyridine ring can interact with active sites of enzymes, inhibiting their activity . This dual action makes it effective in various applications, from antimicrobial to anti-corrosion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate and related pyridine-2,6-dicarboxylate derivatives:

Compound 4-Position Substituent Ester Groups Key Properties/Applications References
This compound 10-Bromodecyloxy Diethyl Potential crosslinker in polymers; bromine enables further alkylation or polymerization
Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate 4-tert-Butylphenyl Diethyl Enhanced solubility due to bulky tert-butyl group; used in supramolecular ligand design
Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA) Chloromethyl Dimethyl Reactive chloromethyl group for click chemistry; precursor to fluorescent dyes or polymers
Dimethyl 4-(pent-4-yn-1-yloxy)pyridine-2,6-dicarboxylate (3a) Pent-4-yn-1-yloxy Dimethyl Alkyne functionality for click chemistry; used in G-quadruplex DNA photocleavage agents
Diethyl pyridine-2,6-dicarboxylate (core structure) Hydrogen Diethyl Bridging group in periodic mesoporous organosilicas (PMOs); high-yield synthesis (95%)
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) Hydroxymethyl Dimethyl Intermediate for chloromethyl derivatives; used in rare-earth complex synthesis
Dimethyl 4-(4-cyanophenyl)pyridine-2,6-dicarboxylate 4-Cyanophenyl Dimethyl Precursor for spin-crossover iron(II) complexes; functionalized via Claisen condensation

Key Structural and Functional Differences

Substituent Reactivity :

  • The 10-bromodecyloxy chain provides a long alkyl spacer with a terminal bromine, enabling applications in polymer crosslinking or as a reactive intermediate . In contrast, the chloromethyl group in CMDPA allows for nucleophilic substitution but lacks the extended alkyl chain .
  • The tert-butylphenyl group in Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate improves solubility in organic solvents, critical for supramolecular applications .

Ester Group Effects :

  • Diethyl esters (as in the target compound) generally confer higher lipophilicity compared to dimethyl esters (e.g., CMDPA), influencing solubility and compatibility with hydrophobic matrices .

Synthetic Yields :

  • Diethyl pyridine-2,6-dicarboxylate is synthesized in 95% yield via acid-catalyzed esterification , whereas derivatives with complex substituents (e.g., pent-4-yn-1-yloxy) show lower yields (45–79%) due to multi-step functionalization .

Applications: Bromodecyloxy derivatives are hypothesized to act as crosslinkers in polymer networks, whereas alkyne-containing analogs (e.g., 3a–3d) are utilized in bioorthogonal chemistry for DNA interaction studies . The tert-butylphenyl variant’s solubility makes it ideal for ligand design in metalloreceptors , while the cyanophenyl derivative serves as a precursor for spin-crossover complexes .

Research Findings and Trends

  • Solubility Enhancement : Bulky substituents (e.g., tert-butylphenyl) significantly improve solubility, a critical factor in ligand design for supramolecular chemistry .
  • Reactivity: Terminal halogens (bromine, chlorine) or alkynes enable post-synthetic modifications, expanding utility in materials science and biotechnology .
  • Catalytic Applications: Pyridine-2,6-dicarboxylate derivatives are pivotal in designing PMO catalysts for Knoevenagel condensation, leveraging their mesoporous structure and Lewis basicity .

Biological Activity

Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₈BrN₃O₄
  • Molecular Weight : 357.21 g/mol
  • CAS Number : Not explicitly provided in the search results.

The presence of the bromodecyl group is significant as it may influence the compound's hydrophobicity and biological interactions.

Antimicrobial Activity

Several studies have indicated that pyridine derivatives exhibit antimicrobial properties. The introduction of bromine atoms in alkyl chains often enhances the lipophilicity of compounds, which can improve their penetration through microbial membranes.

  • Case Study : A study on similar pyridine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable effects due to structural similarities .

Anticancer Potential

Pyridine derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cell proliferation.

  • Research Findings : In vitro studies on related compounds showed that modifications on the pyridine ring can lead to increased cytotoxicity against various cancer cell lines . The brominated alkyl chain may enhance this effect by promoting cellular uptake.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways.

  • Enzyme Studies : Compounds with similar structures have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Preliminary data suggest that this compound could act as a CDK inhibitor, thus providing a basis for further investigation .

Data Tables

Biological ActivityReference
Antimicrobial
Anticancer
Enzyme Inhibition

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